
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is an organic compound with the molecular formula C14H22N2O2 It is a derivative of aniline, featuring a methoxy group at the 3-position and a pyrrolidin-1-ylpropoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 3-chloropropylpyrrolidine.
Reaction: The 3-methoxyaniline undergoes nucleophilic substitution with 3-chloropropylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
化学反応の分析
Types of Reactions
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would yield an amine.
科学的研究の応用
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methoxy-4-(1-pyrrolidinyl)aniline: This compound is similar in structure but lacks the propoxy linkage.
4-Methoxy-3-(3-pyrrolidin-1-yl)propoxybenzene: This compound has a similar structure but with different functional groups.
Uniqueness
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is unique due to the presence of both the methoxy and pyrrolidin-1-ylpropoxy groups, which can confer specific chemical and biological properties
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-11-12(15)5-6-13(14)18-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChIキー |
JMWNSZLQYVCNFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



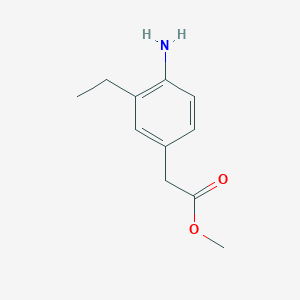
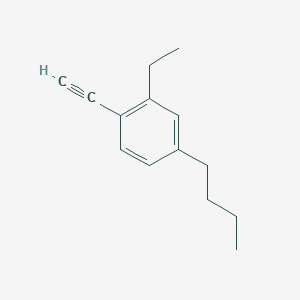
![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
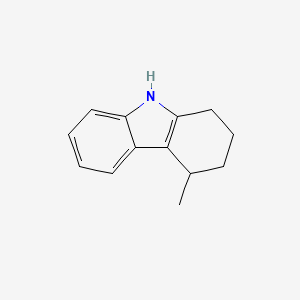
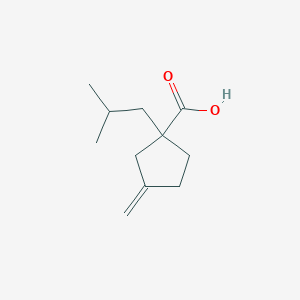
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)
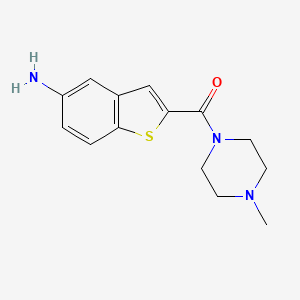

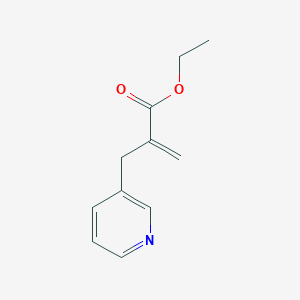
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)


